1-(9H-Carbazol-3-YL)octadecan-1-one
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Overview
Description
1-(9H-Carbazol-3-YL)octadecan-1-one is a chemical compound with the molecular formula C30H43NO. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound.
Preparation Methods
The synthesis of 1-(9H-Carbazol-3-YL)octadecan-1-one typically involves the reaction of carbazole derivatives with long-chain aliphatic ketones. One common method includes the Friedel-Crafts acylation of carbazole with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(9H-Carbazol-3-YL)octadecan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(9H-Carbazol-3-YL)octadecan-1-one involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
1-(9H-Carbazol-3-YL)octadecan-1-one can be compared with other carbazole derivatives, such as:
9H-Carbazole: The parent compound, which lacks the long aliphatic chain present in this compound.
9H-Carbazol-1-ol: A hydroxylated derivative with different chemical and biological properties.
9H-Carbazol-3-ol: Another hydroxylated derivative with unique reactivity and applications.
The presence of the long aliphatic chain in this compound imparts distinct physicochemical properties, making it suitable for specific applications that other carbazole derivatives may not be able to fulfill .
Properties
CAS No. |
4482-23-9 |
---|---|
Molecular Formula |
C30H43NO |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
1-(9H-carbazol-3-yl)octadecan-1-one |
InChI |
InChI=1S/C30H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30(32)25-22-23-29-27(24-25)26-19-17-18-20-28(26)31-29/h17-20,22-24,31H,2-16,21H2,1H3 |
InChI Key |
MTSHNARORWAMAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
Origin of Product |
United States |
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